The synthesis of ZIP, Biotinylated typically involves chemical methods that allow the attachment of biotin to the peptide. Commonly used techniques include:
The molecular structure of ZIP, Biotinylated consists of a peptide backbone with a biotin moiety attached via a spacer arm. The typical structure includes:
The precise molecular formula and mass will depend on the specific sequence of the ZIP peptide and the characteristics of the spacer arm used during synthesis.
ZIP, Biotinylated undergoes several important chemical reactions:
The mechanism of action for ZIP, Biotinylated primarily revolves around its ability to bind specifically to target proteins through its biotin component. Upon introduction into biological systems:
ZIP, Biotinylated has numerous scientific applications:
Enzymatic biotinylation represents a precision-focused approach for ZIP compound engineering, leveraging the catalytic specificity of biotin ligases to achieve controlled conjugation. The Escherichia coli-derived biotin ligase (BirA) serves as the foundational enzyme in these strategies, catalyzing ATP-dependent biotin activation followed by nucleophilic attack by the target lysine residue within a specific acceptor peptide (AviTag). This two-step reaction generates biotinyl-5'-AMP (bioAMP) as a transient high-energy intermediate that facilitates covalent attachment exclusively to the lysine residue within the 15-amino acid AviTag sequence (GLNDIFEAQKIEWHE) [2] [4]. The structural basis of this specificity was elucidated through crystallographic studies revealing how BirA mutants (R48A/K111A) maintain functionality while accommodating conformational changes in the C-terminal domain to optimize substrate positioning [5].
Recent advances have introduced engineered BirA variants with enhanced catalytic efficiency for ZIP conjugation applications. TurboID represents a quantum leap in biotinylation technology, incorporating 14 mutations that accelerate labeling kinetics by approximately 15-fold compared to first-generation BirA* (R118G mutant). This engineered promiscuous biotin ligase achieves detectable biotinylation within 10 minutes in plant systems and demonstrates robust activity at physiological temperatures (30°C), overcoming limitations of earlier variants that required extended incubation periods (18-24 hours) and higher temperatures [1]. The structural basis for this enhanced activity involves mutations that reduce affinity for the bioAMP intermediate, promoting its release and subsequent reaction with proximal primary amines [1] [4].
The enzymatic biotinylation landscape for ZIP compounds extends beyond bacterial systems, incorporating innovative approaches such as:
Table 1: Enzymatic Systems for ZIP Biotinylation
Enzyme | Origin | Catalytic Rate | Temperature Optimum | Tag Requirement |
---|---|---|---|---|
BirA | E. coli | 3.2 min⁻¹ | 37°C | AviTag (15aa) |
TurboID | Engineered | 47 min⁻¹ | 30°C | AviTag (15aa) |
miniTurbo | Engineered | 28 min⁻¹ | 30°C | AviTag (15aa) |
APEX2 | Engineered | 105 min⁻¹ | 25-37°C | No tag required |
The catalytic mechanism proceeds through a ping-pong bi-bi mechanism where biotin and ATP first form the reactive bioAMP intermediate within the enzyme's active site. Subsequent diffusion of this intermediate enables covalent attachment to ε-amino groups of lysine residues within the ZIP compound when fused to the AviTag. Structural studies reveal that biotin binding induces conformational changes in BirA that create a hydrophobic pocket accommodating the AviTag peptide, precisely positioning the target lysine (K10 in AviTag) for nucleophilic attack on the bioAMP carbonyl carbon [5].
Chemical biotinylation strategies provide versatile alternatives to enzymatic methods, offering rapid conjugation independent of specific peptide tags. These approaches exploit the reactivity of functional groups naturally present on ZIP compounds or introduced through protein engineering. The dominant strategy employs N-hydroxysuccinimide (NHS) ester chemistry, where NHS-activated biotin reagents form stable amide bonds with primary amines (ε-amino group of lysine residues or N-terminal α-amines) under physiological pH conditions (pH 7.0-9.0). The reaction efficiency depends on several factors: nucleophile accessibility, local electrostatic environment, and spacer arm characteristics [6].
The spacer arm connecting biotin to the reactive group significantly influences ZIP functionality. Shorter linkers (e.g., NHS-biotin with 1.3nm spacer) may sterically hinder streptavidin binding, while extended spacers like polyethylene glycol (PEG) chains enhance solubility and accessibility:
Alternative chemoselective approaches target specific amino acid side chains:
Table 2: Chemical Biotinylation Reagents for ZIP Functionalization
Reagent Chemistry | Target Group | Reaction pH | Linkage Stability | Applications |
---|---|---|---|---|
NHS-ester | Primary amines | 7.5-8.5 | Stable | General conjugation |
Maleimide | Sulfhydryls | 6.5-7.5 | Stable | Site-specific |
Hydrazide | Aldehydes | 5.0-7.0 | Moderate | GlycoZIP labeling |
Aryl azide | Non-selective | 4.0-9.0 | Stable | Proximity labeling |
Optimization parameters for non-enzymatic ZIP biotinylation include stoichiometric control to prevent over-labeling, preservation of structural integrity through reaction condition modulation, and purification strategy selection. Size-exclusion chromatography effectively separates biotinylated ZIP from excess reagent, while streptavidin affinity purification confirms functionality but requires harsh elution conditions (6M guanidine-HCl, pH 1.5) that may compromise ZIP stability [6]. Recent innovations include cleavable linkers incorporating TEV protease sites or acid-labile bonds that enable gentle ZIP compound recovery after affinity capture.
Site-specific biotinylation represents the pinnacle of precision in ZIP compound engineering, combining genetic encoding with enzymatic or chemical strategies to achieve homogeneous conjugates with preserved functionality. The AviTag/BirA system remains the gold standard, where the 15-amino acid acceptor peptide (GLNDIFEAQKIEWHE) is genetically fused to ZIP termini or solvent-accessible loops. Co-expression with BirA in E. coli BL21(DE3)pLysS strains yields >95% biotinylated ZIP when supplemented with 50μM D-biotin during induction [2] [4]. The BL21(DE3)pLysS strain's lack of Lon and OmpT proteases significantly enhances ZIP stability during expression [2].
Advanced tag systems expand the site-specific biotinylation toolbox:
Site selection critically influences ZIP functionality. Optimal positioning follows these principles:
The Proximity Utilizing Biotinylation (PUB) method exemplifies advanced applications of site-specific ZIP engineering. This technique involves co-expression of ZIP-BirA fusions with target proteins fused to BAP tags. When ZIP and target proteins interact, spatially restricted biotinylation occurs, enabling:
Structural optimization extends beyond tag placement to include:
Validation of site-specifically biotinylated ZIP includes:
Table 3: Site-Specific Biotinylation Systems for ZIP Optimization
System | Tag Size | Catalyst Required | Efficiency | Orthogonality | Key Applications |
---|---|---|---|---|---|
AviTag/BirA | 15 aa | BirA co-expression | >95% | Moderate | General ZIP conjugation |
BAP1070 | 19 aa | BirA co-expression | 85-93% | High | PPI studies |
SNAP-tag | 182 aa | None | >99% | High | Multifunctional ZIP |
Intein-mediated | 154 aa | Intein splicing | 70-85% | High | C-terminal specific |
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